molecular formula C25H26N4 B122476 N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine CAS No. 143069-08-3

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine

Cat. No.: B122476
CAS No.: 143069-08-3
M. Wt: 382.5 g/mol
InChI Key: CUVBGWMAORETGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves several steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include polar aprotic solvents, basic or acidic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation prevents DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s unique planar ring structure allows it to interact effectively with various biomolecular targets.

Comparison with Similar Compounds

Similar compounds to N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Properties

CAS No.

143069-08-3

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine

InChI

InChI=1S/C25H26N4/c1-2-28-15-17-29(18-16-28)20-13-11-19(12-14-20)26-25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3,(H,26,27)

InChI Key

CUVBGWMAORETGV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

143069-08-3

Synonyms

N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine

Origin of Product

United States

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